4-Methylpyrimidine-2-carbaldehyde
Overview
Description
4-Methylpyrimidine-2-carbaldehyde is a heterocyclic organic compound with the chemical formula C6H6N2O. It is a pyrimidine derivative that has been studied for its potential biological activity and applications in various fields. The compound is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and an aldehyde group at the 2-position.
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which 4-methylpyrimidine-2-carbaldehyde belongs, are known to have a range of pharmacological effects including anti-inflammatory activities .
Mode of Action
Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
Pyrimidines are known to exhibit anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrimidine-2-carbaldehyde typically involves the reaction of 4-methylpyrimidine with formylating agents under controlled conditions . One common method is the Vilsmeier-Haack reaction, where 4-methylpyrimidine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: 4-Methylpyrimidine-2-carboxylic acid.
Reduction: 4-Methylpyrimidine-2-methanol.
Substitution: 4-Halo- or 4-nitro- derivatives of pyrimidine.
Scientific Research Applications
4-Methylpyrimidine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- 2-Methylpyrimidine-4-carbaldehyde
- 4-Methylpyrimidine-5-carbaldehyde
- 2,4-Dimethylpyrimidine
Comparison: 4-Methylpyrimidine-2-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs . For instance, the presence of the aldehyde group at the 2-position allows for specific interactions with biological targets that are not possible with other isomers .
Properties
IUPAC Name |
4-methylpyrimidine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-2-3-7-6(4-9)8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGSMHJOMIMVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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